Paraldehyde
Overview
Description
Mechanism of Action
Target of Action
Paraldehyde primarily targets the central nervous system (CNS) . It is classified as a CNS depressant and has been found to be an effective anticonvulsant, hypnotic, and sedative agent due to its CNS depressant properties .
Mode of Action
This compound is believed to reduce the release of acetylcholine in response to neuronal depolarization . This action results in the blocking of neuromuscular transmission , which can lead to sedation and control of convulsions . The exact mechanism of this effect is unknown .
Biochemical Pathways
This compound is the cyclic trimer of acetaldehyde molecules . It is formally a derivative of 1,3,5-trioxane, with a methyl group substituted for a hydrogen atom at each carbon . It is believed to undergo depolymerization to acetaldehyde followed by oxidation by aldehyde dehydrogenase . This process ultimately leads to the metabolism of this compound to carbon dioxide and water .
Pharmacokinetics
About 93% of orally administered this compound is absorbed from the gastrointestinal tract . This compound is metabolized to carbon dioxide and water, with 70-80% being metabolized to carbon dioxide and subsequently exhaled . Additionally, 11-28% is exhaled as the parent compound, and 0.1-2.5% is excreted in the urine as the parent compound .
Result of Action
The primary result of this compound’s action is the suppression of the nervous system , leading to hypnosis or sedation and anticonvulsant activity . This makes it effective in controlling convulsions due to various clinical causes, including tetanus, status epilepticus, and convulsive drugs .
Action Environment
This compound is a colorless liquid that is sparingly soluble in water and highly soluble in ethanol . It slowly oxidizes in air, turning brown and producing an odor of acetic acid . It should be noted that this compound attacks most plastics and rubbers and should be kept in glass bottles . The reaction of sulfuric acid and acetaldehyde to form this compound is exothermic, with the heat of reaction being −113 kJ·mol −1 . This suggests that temperature could influence the formation and stability of this compound.
Biochemical Analysis
Biochemical Properties
Paraldehyde is believed to reduce the release of acetylcholine in response to neuronal depolarization .
Cellular Effects
As a central nervous system depressant, this compound has been used to control convulsions due to various clinical causes, including tetanus, status epilepticus, and convulsive drugs .
Molecular Mechanism
This compound blocks neuromuscular transmission . It is believed to reduce the release of acetylcholine in response to neuronal depolarization .
Temporal Effects in Laboratory Settings
This compound is a colorless fluid highly dissolvable in ethanol and weakly in water . As it slowly oxidizes in the air, it turns brown and releases an acetic acid odor .
Metabolic Pathways
This compound is believed to undergo depolymerization to acetaldehyde followed by oxidation by aldehyde dehydrogenase . It is thought to ultimately be metabolized to carbon dioxide and water .
Preparation Methods
Paraldehyde can be synthesized through the direct reaction of acetaldehyde with sulfuric acid . The reaction is exothermic, with the heat of reaction being -113 kJ·mol^-1 . The product of the reaction is dependent on the temperature:
- At room temperature and higher, the formation of the trimer (this compound) is preferred.
- At lower temperatures, around -10°C, the tetramer metaldehyde is more likely to be produced .
An alternative industrial method involves using strong acid cation resin as a catalyst. The acetaldehyde liquid and strong acid cation resin are stirred in a vessel at a temperature of 15 to 30°C for reflux reaction, followed by cooling to 5 to 15°C for further reaction . This method is advantageous due to its simplicity, lower production cost, and higher efficiency .
Chemical Reactions Analysis
Paraldehyde undergoes various chemical reactions, including:
Oxidation: This compound slowly oxidizes in air, turning brown and producing an odor of acetic acid.
Depolymerization: When heated with a trace of acid, this compound can depolymerize back into acetaldehyde.
Addition Reactions: This compound can participate in addition reactions typical of aldehydes, such as the Schiff’s test, Fehling’s test, and Tollen’s test.
Common reagents and conditions used in these reactions include sulfuric acid for depolymerization and various oxidizing agents for oxidation reactions. The major products formed from these reactions are acetaldehyde and acetic acid .
Scientific Research Applications
Paraldehyde has several scientific research applications:
Comparison with Similar Compounds
Paraldehyde is similar to other cyclic polymers of acetaldehyde, such as metaldehyde, which is the corresponding tetramer . Both compounds are derivatives of 1,3,5-trioxane, with this compound being the trimer and metaldehyde the tetramer . This compound is unique in its applications as a sedative-hypnotic drug and its use in organic synthesis, whereas metaldehyde is primarily used as a pesticide .
Similar Compounds
- Metaldehyde
- Acetaldehyde
- 1,3,5-Trioxane
Properties
IUPAC Name |
2,4,6-trimethyl-1,3,5-trioxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4-7-5(2)9-6(3)8-4/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYNKIJPMDEDEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC(OC(O1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Record name | PARALDEHYDE | |
Source | CAMEO Chemicals | |
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Record name | PARALDEHYDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023419, DTXSID301271154 | |
Record name | Paraldehyde | |
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Record name | (2α,4α,6α)-2,4,6-Trimethyl-1,3,5-trioxane | |
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Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Paraldehyde appears as a clear colorless liquid with a pleasant odor. Flash point 96 °F. Melting point 54 °F. Less dense than water. Vapors are heavier than air., Colorless liquid with a pleasant odor; Decomposes on standing; Soluble in water; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | PARALDEHYDE | |
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Record name | Paraldehyde | |
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Record name | Paraldehyde | |
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Boiling Point |
262 °F at 760 mmHg (NTP, 1992), 124.5 °C, 123.00 to 124.00 °C. @ 760.00 mm Hg | |
Record name | PARALDEHYDE | |
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Record name | Paraldehyde | |
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Record name | Paraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032456 | |
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Flash Point |
96 °F (NTP, 1992), 96 °F (OPEN CUP), 24 °C c.c. | |
Record name | PARALDEHYDE | |
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Solubility |
Sparingly soluble (NTP, 1992), 125g/L, SOL IN 8 PARTS WATER AT 25 °C; 17 PARTS BOILING WATER, Sol in water: 1 in 9 parts at 20 °C, 1 in 10 parts at 30 °C, & 1 in 11.5 parts at 37 °C, Sol in sodium chloride solution: 1 in 9.5 parts at 20 °C, 1 in 11 parts at 30 °C, & 1 in 12.5 parts at 37 °C, MISCIBLE WITH ALC, CHLOROFORM, ETHER, OILS, water solubility = 12g/100 g water at 13 degC, 112 mg/mL at 30 °C, Solubility in water, g/100ml at 13 °C: 12 | |
Record name | PARALDEHYDE | |
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Record name | Paraldehyde | |
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Record name | Paraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032456 | |
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Density |
0.9943 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9923 @ 20 °C/4 °C, SPECIFIC HEAT 0.434; BULK DENSITY 8.27 LB/GAL (20 °C), 0.99 g/cm³ | |
Record name | PARALDEHYDE | |
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Vapor Density |
4.5, Relative vapor density (air = 1): 4.5 | |
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Vapor Pressure |
11.0 [mmHg], 25.3 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1 | |
Record name | Paraldehyde | |
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Mechanism of Action |
Paraldehyde is believed to reduce the release of acetylcholine in response to neuronal depolarization. The exact mechanism of this effect is unknown., BELIEVED TO DEPRESS MANY LEVELS OF CNS INCLUDING ASCENDING RETICULAR ACTIVATING SYSTEM TO CAUSE IMBALANCE BETWEEN INHIBITORY & FACILITATORY MECHANISMS. | |
Record name | Paraldehyde | |
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URL | https://www.drugbank.ca/drugs/DB09117 | |
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Color/Form |
COLORLESS, TRANSPARENT LIQUID | |
CAS No. |
123-63-7, 1499-02-1 | |
Record name | PARALDEHYDE | |
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URL | https://cameochemicals.noaa.gov/chemical/1278 | |
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Record name | Paraldehyde | |
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Record name | Paraldehyde [USP] | |
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Record name | cis-2,4,6-Trimethyl-1,3,5-trioxane | |
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Record name | 1,3,5-Trioxane, 2,4,6-trimethyl- | |
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Record name | Paraldehyde | |
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Record name | (2α,4α,6α)-2,4,6-Trimethyl-1,3,5-trioxane | |
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Record name | 2,4,6-trimethyl-1,3,5-trioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6M3YBG8QA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PARALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Paraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032456 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PARALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
54.7 °F (NTP, 1992), 12.6 °C | |
Record name | PARALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1278 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Paraldehyde | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09117 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PARALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3375 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Paraldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032456 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | PARALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1042 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.